![molecular formula C24H22F3NO4S B2613574 {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate CAS No. 478043-51-5](/img/structure/B2613574.png)
{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate
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Overview
Description
The compound “{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are known to possess diverse biological activities and are found in many natural products .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. While specific synthesis methods for this exact compound were not found, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor in some reactions . Additionally, pinacol boronic esters, which could potentially be used in the synthesis of this compound, have been protodeboronated using a radical approach .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The molecule contains a pyrrole ring, a phenyl ring with a methylsulfonyl group, and a phenyl ring with a trifluoromethyl group .Chemical Reactions Analysis
The compound could potentially undergo various types of chemical reactions due to the presence of multiple reactive sites. For example, the trifluoromethyl group could potentially undergo reactions involving trifluoromethylation .Scientific Research Applications
Photoredox-Catalyzed Cascade Annulation
- Outcome : A variety of benzothiophenes and benzoselenophenes were obtained in moderate to good yields at ambient temperature .
Methylsulfone as a Leaving Group
Overview: The compound’s methylsulfone group has been explored as a leaving group in polymerization reactions. Specifically:
- Application : Synthesis of hyperbranched poly(arylene pyrimidine ether)s with diphenol via nucleophilic substitution polymerization .
Other Potential Applications
While the above two applications are well-documented, there may be additional research avenues for this compound. However, further investigation is needed to explore its potential in:
If you’d like more detailed information on any specific aspect, feel free to ask! 😊
Future Directions
properties
IUPAC Name |
[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO4S/c1-15-18(14-32-23(29)17-6-7-17)12-22(16-8-10-21(11-9-16)33(2,30)31)28(15)20-5-3-4-19(13-20)24(25,26)27/h3-5,8-13,17H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUZLJYBVQISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)COC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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